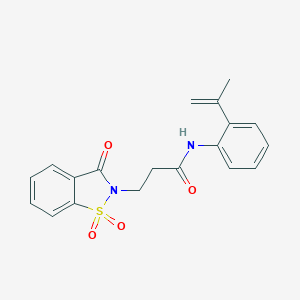![molecular formula C24H26N2O6S B301762 Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301762.png)
Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EOTB, and it is a thiazolidinone derivative that has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of EOTB is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. EOTB has been shown to modulate the activity of several key enzymes and proteins involved in cell growth and proliferation, including Akt, ERK, and NF-κB. EOTB has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
EOTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic animals. EOTB has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EOTB for use in lab experiments is its high purity and stability. This makes it suitable for use in a wide range of assays and experiments. However, one limitation of EOTB is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on EOTB. One area of interest is the development of new synthetic methods for the production of EOTB and related compounds. Another area of interest is the investigation of EOTB's potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of EOTB and its effects on various signaling pathways in cells.
Méthodes De Synthèse
The synthesis of EOTB involves the reaction of 3-ethyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2-thione with ethyl 4-aminobenzoate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the final product. The synthesis of EOTB has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
EOTB has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. EOTB has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H26N2O6S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
ethyl 4-[[(5E)-3-ethyl-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O6S/c1-6-26-22(27)20(14-15-12-18(29-3)21(31-5)19(13-15)30-4)33-24(26)25-17-10-8-16(9-11-17)23(28)32-7-2/h8-14H,6-7H2,1-5H3/b20-14+,25-24? |
Clé InChI |
ZATDRRZIVBGXRA-DWKRXMJYSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301679.png)
![4-[4-(allyloxy)-3,5-diiodophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301683.png)
![6-Amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301685.png)
![6-Amino-4-{3,5-dibromo-4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301688.png)
![6-Amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301689.png)
![6-Amino-4-[3-ethoxy-4-(2-naphthylmethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301690.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301695.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)